N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-29-17-8-7-16(12-18(17)30-2)23-19(28)14-31-21-25-24-20(15-6-5-9-22-13-15)27(21)26-10-3-4-11-26/h3-13H,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOABKDJTBJVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 399.5 g/mol. The compound features a dimethoxyphenyl group , a pyridine-substituted triazole moiety , and a sulfanyl linkage , which contribute to its unique biological activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Its interaction with specific molecular targets involved in cancer pathways has been noted.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The mechanism of action for this compound likely involves:
- Binding to specific enzymes or receptors that regulate cellular functions.
- Modulating signaling pathways associated with inflammation and cancer progression.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activities, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-(3-methylphenyl)-2-{[4-methylthio]-4H-1,2,4-triazol-3-yl}acetamide | Contains methyl groups on phenyl and thio substituent | Different sulfur substituent may alter biological activity |
| N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Chlorine substitution on phenyl ring | Potentially different pharmacokinetics due to chlorine's electronegativity |
| N-(2-furanyl)-2-{[4-benzylthio]-4H-1,2,4-triazol-3-yl}acetamide | Furan ring instead of dimethoxyphenyl | May exhibit different solubility and reactivity profiles |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry Letters reported significant antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
- Cancer Research : Research conducted at MDPI indicated that this compound could inhibit cell growth in various cancer cell lines by inducing apoptosis .
- Inflammation Models : In vitro models demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages .
Scientific Research Applications
Pharmacological Applications
-
Antifungal Activity :
- Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, studies have shown that compounds containing triazole rings can effectively inhibit the growth of various Candida species, which are known to cause opportunistic infections in immunocompromised patients . The mechanism often involves disruption of fungal cell membrane synthesis.
-
Antimicrobial Properties :
- Similar compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The triazole moiety is particularly effective in enhancing the bioactivity against resistant strains due to its ability to interact with bacterial enzymes and disrupt metabolic pathways .
-
Anticancer Potential :
- N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
-
Formation of the Triazole Ring :
- The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
-
Introduction of the Pyridinyl Group :
- This step often employs nucleophilic substitution reactions where pyridine derivatives are reacted with suitable leaving groups to form the desired linkage.
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Sulfanyl Linkage Formation :
- The sulfanyl group is introduced via thiol reagents under controlled conditions to ensure high yield and purity.
Case Study 1: Antifungal Efficacy
A study evaluated a series of triazole derivatives for their antifungal activity against strains isolated from patients with candidiasis. Compounds derived from similar structures exhibited MIC values significantly lower than standard treatments like fluconazole, indicating their potential as alternative antifungal agents .
Case Study 2: Anticancer Activity
In vitro studies on related compounds have shown promising results in inhibiting tumor cell proliferation. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways, suggesting that modifications in the triazole structure can enhance anticancer efficacy .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) group undergoes characteristic thioether reactions:
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Oxidation : Reacts with H<sub>2</sub>O<sub>2</sub> or mCPBA to form sulfoxide (–SO–) or sulfone (–SO<sub>2</sub>–) derivatives, altering polarity and biological activity.
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Nucleophilic substitution : Displacement by amines or alcohols under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) to yield modified acetamide derivatives.
Example Reaction :
Triazole Ring Participation
The 1,2,4-triazole core enables:
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Coordination chemistry : Binds transition metals (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) via N-atoms, forming complexes with potential catalytic or therapeutic applications.
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Cycloaddition : Reacts with azides or alkynes under Huisgen conditions, though steric hindrance from the pyridinyl and pyrrolyl groups may limit reactivity .
Comparative Reactivity of Triazole Derivatives :
| Reaction Type | Reagents/Conditions | Product Yield | Citation |
|---|---|---|---|
| Metal Coordination | ZnCl<sub>2</sub>, MeOH, reflux | 78–85% | |
| Azide Cycloaddition | NaN<sub>3</sub>, CuSO<sub>4</sub>, 60°C | 40–55%* |
*Predicted yield based on analogous triazole systems .
Pyridin-3-yl and Pyrrol-1-yl Reactivity
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Pyridin-3-yl :
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Undergoes electrophilic substitution (e.g., nitration at the 4-position) under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> conditions.
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Acts as a weak base, forming salts with HCl or other acids.
-
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Pyrrol-1-yl :
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Participates in electrophilic aromatic substitution (e.g., bromination) at the β-position.
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May coordinate with Lewis acids like BF<sub>3</sub> due to lone pairs on nitrogen.
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Dimethoxyphenyl Acetamide Modifications
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Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> cleaves methoxy groups to phenolic –OH, enhancing hydrogen-bonding capacity.
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Acetamide hydrolysis : NaOH/EtOH hydrolyzes the amide to a carboxylic acid, enabling further derivatization.
Mechanistic Insights
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Triazole-metal binding : DFT studies suggest the 1,2,4-triazole N2 and N4 atoms preferentially coordinate with transition metals, stabilizing square-planar geometries .
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Sulfanyl oxidation : Proceeds via a radical mechanism, with H<sub>2</sub>O<sub>2</sub> generating sulfenic acid intermediates.
This compound’s multifunctional design allows tailored modifications for applications in drug development and materials science. Further experimental validation is required to optimize reaction yields and explore novel pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
